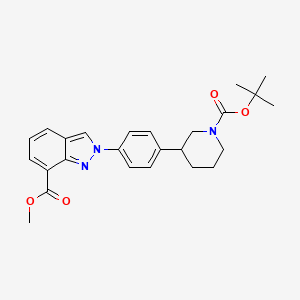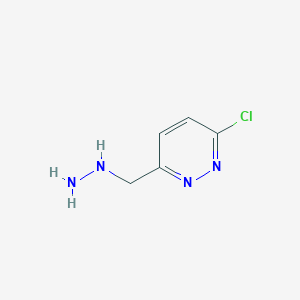
Methyl 3-(4-Biphenylyl)-2-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a propanoate moiety. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate typically involves the esterification of 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
化学反応の分析
Types of Reactions
Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoic acid.
Reduction: Methyl 3-([1,1’-biphenyl]-4-yl)-2-hydroxypropanoate.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
科学的研究の応用
Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate involves its interaction with specific molecular targets. The biphenyl group can interact with various enzymes and receptors, modulating their activity. The ester moiety can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Methyl 3-phenylpropanoate: Similar structure but lacks the biphenyl group.
3-([1,1’-biphenyl]-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate is unique due to the presence of both the biphenyl group and the ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
methyl 2-oxo-3-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C16H14O3/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChIキー |
PGGXRPCRRRIMEH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)








